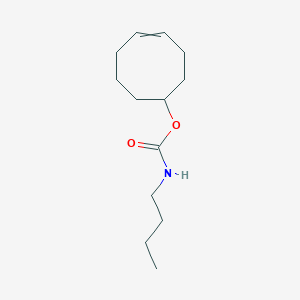
Cyclooct-4-en-1-yl butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooct-4-en-1-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by a cyclooctene ring attached to a butylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-yl butylcarbamate typically involves the reaction of cyclooct-4-en-1-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Cyclooct-4-en-1-yl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Cyclooct-4-en-1-yl butylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Cyclooct-4-en-1-yl butylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of cyclooct-4-en-1-yl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
相似化合物的比较
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of a carbamate group.
Cyclooct-4-en-1-yl acetate: Contains an acetate group instead of a carbamate group.
Cyclooct-4-en-1-ylamine: Contains an amine group instead of a carbamate group.
Uniqueness
Cyclooct-4-en-1-yl butylcarbamate is unique due to its specific combination of a cyclooctene ring and a butylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
138554-35-5 |
|---|---|
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC 名称 |
cyclooct-4-en-1-yl N-butylcarbamate |
InChI |
InChI=1S/C13H23NO2/c1-2-3-11-14-13(15)16-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3,(H,14,15) |
InChI 键 |
WWCCRGMIWUANJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OC1CCCC=CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















